2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE
Overview
Description
2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE is an organic compound with the molecular formula C10H10ClN3. It is a heterocyclic compound that contains both a pyridine and a pyrazole ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with 3,5-dimethylpyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative .
Scientific Research Applications
2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
3,5-Dimethylpyrazole: Lacks the pyridine ring and chlorine substituent.
Uniqueness
2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE is unique due to its dual-ring structure, which provides a versatile scaffold for the development of various bioactive compounds. Its combination of a pyridine and pyrazole ring allows for diverse chemical modifications and potential biological activities .
Properties
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMIOGUELFRMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675000 | |
Record name | 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-94-5 | |
Record name | 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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